Absolute Stereochemistry: (1R,2S) Defined Enantiomer vs. Racemic Mixture (CAS 1955498-20-0)
Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate (CAS 1909288-28-3) is a single, defined enantiomer with the unambiguous cis-(1R,2S) absolute configuration, as verified by its InChI string containing the stereodescriptors /t8-,9+;/m1./s1 [1]. In contrast, the widely listed sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate (CAS 1955498-20-0) is supplied as a racemic mixture with a typical purity specification of 95% , but without any enantiomeric excess (ee) specification, making it unsuitable for stereospecific applications. The (1R,2S) compound provides a defined chiral center for asymmetric transformations, whereas the racemate introduces 50% of the undesired enantiomer that may exhibit different biological activity or catalytic selectivity [2].
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Single (1R,2S) enantiomer; InChI stereodescriptors /t8-,9+;/m1./s1 |
| Comparator Or Baseline | Racemic sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate (CAS 1955498-20-0); no enantiomeric excess specification |
| Quantified Difference | Defined single enantiomer vs. racemic mixture (theoretical 50:50 enantiomer ratio) |
| Conditions | Structural identity confirmed by InChIKey and SMILES; CAS numbers differentiate the specific isomer from the racemate |
Why This Matters
For chiral chromatography method development, asymmetric catalysis, or stereospecific biological assays, the defined (1R,2S) enantiomer eliminates the confounding variable of the opposite enantiomer, enabling reproducible structure-activity relationship (SAR) studies.
- [1] PubChem CID 121553768. InChI and stereodescriptors for sodium cis-(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/121553768 (accessed 2026-04-29). View Source
- [2] Knorr A, Kazda S, Stasch J-P, et al. Imidazolyl substituted cyclohexane derivatives. EP0581003. Bayer AG. Describes individual stereoisomers as separate pharmacological entities. View Source
